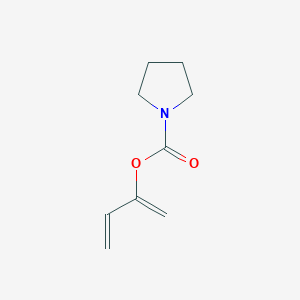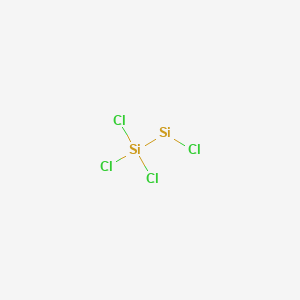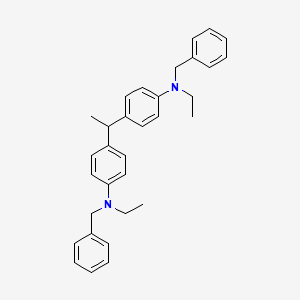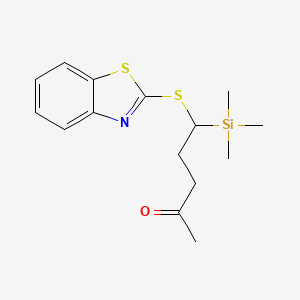![molecular formula C22H15F3N2 B14328922 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 111716-77-9](/img/structure/B14328922.png)
4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two phenyl groups and a trifluoromethyl-substituted phenyl group, making it a highly substituted imidazole derivative. The compound’s unique structure imparts distinct chemical and biological properties, making it of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the use of aldehydes, benzil, and ammonium acetate under microwave-assisted conditions to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve high-temperature one-pot polymerization techniques, which allow for the efficient synthesis of polyimides with side diphenylphosphine oxide and trifluoromethyl groups . These methods are designed to improve the solubility, optical transparency, and flame-retardancy of the final product without compromising thermal stability.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole
- 4,5-Diphenyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole
- 4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole
Uniqueness: 4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 2-position of the phenyl ring enhances its stability and lipophilicity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
111716-77-9 |
|---|---|
Molekularformel |
C22H15F3N2 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
4,5-diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole |
InChI |
InChI=1S/C22H15F3N2/c23-22(24,25)18-14-8-7-13-17(18)21-26-19(15-9-3-1-4-10-15)20(27-21)16-11-5-2-6-12-16/h1-14H,(H,26,27) |
InChI-Schlüssel |
WEDRNIUGRMVICZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)

![7-Chloro-1-phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine](/img/structure/B14328855.png)






![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)

![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)

